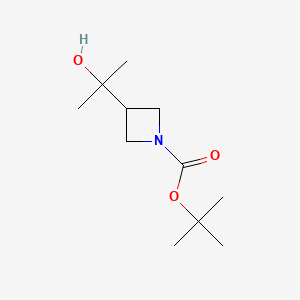

Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-6-8(7-12)11(4,5)14/h8,14H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOIZAKBLSIACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301132978 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301132978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257293-79-0 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301132978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate , a key intermediate in medicinal chemistry. This document details predicted spectroscopic data, a plausible synthetic protocol, and visual representations of the synthetic workflow and key spectroscopic correlations.

Chemical Structure and Properties

-

Compound Name: this compound

-

CAS Number: 1257293-79-0

-

Molecular Formula: C₁₁H₂₁NO₃

-

Molecular Weight: 215.29 g/mol

Predicted Spectroscopic Data

Due to the limited availability of experimentally-derived spectra in the public domain, the following tables present predicted spectroscopic data based on the analysis of structurally similar azetidine derivatives.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0-4.2 | m | 2H | Azetidine CH₂ (cis to substituent) |

| ~3.8-4.0 | m | 2H | Azetidine CH₂ (trans to substituent) |

| ~2.8-3.0 | m | 1H | Azetidine CH |

| ~2.0-2.2 | s | 1H | -OH |

| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |

| 1.25 | s | 6H | -C(CH₃)₂ (isopropyl) |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~156.5 | C=O (Boc) |

| ~79.5 | -C (CH₃)₃ (Boc) |

| ~68.0 | -C (CH₃)₂OH (isopropyl) |

| ~58.0 | Azetidine CH₂ |

| ~35.0 | Azetidine CH |

| ~28.5 | -C(C H₃)₃ (Boc) |

| ~27.0 | -C(C H₃)₂OH (isopropyl) |

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 216.1594 | [M+H]⁺ |

| 238.1413 | [M+Na]⁺ |

| 160.1022 | [M - C₄H₉O₂ + H]⁺ (Loss of Boc group) |

| 142.0917 | [M - C₄H₉O₂ - H₂O + H]⁺ (Loss of Boc and water) |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch |

| ~2970 | C-H stretch (aliphatic) |

| ~1695 | C=O stretch (carbamate) |

| ~1160 | C-N stretch |

| ~1100 | C-O stretch |

Experimental Protocols

The following is a plausible experimental protocol for the synthesis of this compound based on established synthetic methodologies for similar compounds.

Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (Intermediate)

This synthesis would likely start from a commercially available precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate.

-

Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) at 0 °C, is added a mild oxidizing agent like Dess-Martin periodinane (1.1 equivalents).

-

The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate, which can often be used in the next step without further purification.

Synthesis of this compound

-

Grignard Reaction: A solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Methylmagnesium bromide (a 3 M solution in diethyl ether, 1.2 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, this compound.

Visualizations

Synthetic Workflow```dot

Caption: Key predicted spectroscopic correlations for the target molecule.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing critical insights into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectral characteristics of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate, a substituted azetidine derivative. While specific experimental data for this exact molecule is not widely published, this document provides a comprehensive analysis based on established principles of NMR spectroscopy and data from closely related structural analogs. It includes detailed experimental protocols, predicted spectral data organized into clear tables, and a logical workflow for NMR-based structural elucidation, designed to aid researchers in the characterization of similar novel compounds.

Molecular Structure and NMR Assignment Convention

The structure of this compound is foundational to understanding its NMR spectra. The numbering convention used for the assignment of ¹H and ¹³C signals is presented below. This systematic numbering is crucial for unambiguously correlating spectral data to the specific atoms within the molecule.

Technical Guide: Solubility Profile of tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. Its azetidine core, protected by a tert-butoxycarbonyl (Boc) group and featuring a tertiary alcohol moiety, imparts a unique combination of structural features that dictate its physicochemical properties, including solubility. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and in various stages of drug discovery and development.

This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, a general experimental protocol for its quantitative solubility determination, and a discussion of the molecular properties influencing its solubility.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative assessment of its solubility in common organic solvents can be inferred from its molecular structure. The principle of "like dissolves like" is a key determinant of solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2]

The structure of this compound contains both polar and non-polar regions:

-

Polar Moieties: The presence of a hydroxyl (-OH) group and a carbamate group (-O-(C=O)-N) introduces polarity and the capacity for hydrogen bonding.[1][3][4] The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents.[3][4]

-

Non-Polar Moieties: The tert-butyl group is a bulky, non-polar (hydrophobic) functional group.[5] The azetidine ring and the hydrocarbon backbone also contribute to the non-polar character of the molecule.

This dual nature suggests that the compound will exhibit a range of solubilities in different organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules.[3][4] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | The polarity of these solvents can interact with the polar functional groups of the solute. |

| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar tert-butyl group and hydrocarbon backbone will have favorable interactions with these solvents.[5] |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[6]

Experimental Protocol: Shake-Flask Method

1. Materials and Equipment:

- This compound (solid)

- Selected organic solvents (e.g., methanol, ethanol, dichloromethane, hexane)

- Analytical balance

- Vials with screw caps

- Constant temperature shaker or incubator

- Centrifuge

- Syringes and syringe filters (e.g., 0.22 µm PTFE)

- Volumetric flasks

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument.

2. Procedure:

- Add an excess amount of the solid compound to a vial.

- Accurately add a known volume of the selected organic solvent to the vial.

- Seal the vial tightly to prevent solvent evaporation.

- Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

- Shake the vial for a sufficient time to allow the system to reach equilibrium (typically 24-48 hours).

- After shaking, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.

- Carefully withdraw a sample of the supernatant using a syringe.

- Filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

- Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

- Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC.

- Calculate the original concentration of the saturated solution to determine the solubility.

3. Data Analysis:

- The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

- It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Visualizations

Influence of Molecular Structure on Solubility

The following diagram illustrates the key structural features of this compound and their influence on its solubility in polar and non-polar solvents.

Caption: Structural features influencing solubility.

Experimental Workflow for Solubility Determination

The following flowchart outlines the general steps for the experimental determination of solubility using the shake-flask method.

Caption: General workflow for solubility determination.

Conclusion

This compound is expected to exhibit varied solubility across different classes of organic solvents due to its combination of polar and non-polar functional groups. While a qualitative prediction suggests good solubility in polar protic solvents and moderate solubility in polar aprotic and some non-polar solvents, precise quantitative data requires experimental determination. The provided shake-flask protocol offers a reliable method for researchers to obtain this critical data, which is essential for advancing the development of this and similar compounds in a pharmaceutical context.

References

- 1. tutorchase.com [tutorchase.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. app.studyraid.com [app.studyraid.com]

- 4. The Importance of the Hydroxyl Group in Organic Chemistry | Algor Cards [cards.algoreducation.com]

- 5. benchchem.com [benchchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide on the X-ray Crystal Structure of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

This technical guide provides a detailed overview of the methodologies for determining the X-ray crystal structure of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate. The document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, crystallization, and structural elucidation of this azetidine derivative. While a specific public crystal structure deposition for this exact compound was not identified, this guide outlines the standard, state-of-the-art procedures that would be employed in such a study.

Compound Information

Experimental Protocols

The synthesis of this compound would typically involve a multi-step process starting from a commercially available azetidine precursor. A plausible synthetic route is outlined below, based on general procedures for the alkylation of azetidines.

A common precursor is tert-butyl 3-oxoazetidine-1-carboxylate. The synthesis could proceed via a Grignard reaction, where the ketone is reacted with a methylmagnesium halide (e.g., methylmagnesium bromide) to form the tertiary alcohol.

Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of methyl bromide in the same solvent is added dropwise to initiate the formation of the Grignard reagent.

-

Reaction with Azetidinone: A solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF is cooled to 0 °C. The prepared methylmagnesium bromide solution is then added dropwise to the stirred solution of the azetidinone.

-

Reaction Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.

Obtaining a single crystal of sufficient size and quality is a critical step for X-ray diffraction analysis.[2] For a small organic molecule like this compound, several crystallization techniques can be employed.

Protocol: Slow Evaporation

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. The choice of solvent is crucial and often determined empirically. Good solvents for crystallization are typically those in which the compound has moderate solubility.

-

Preparation of Saturated Solution: A saturated or near-saturated solution of the compound is prepared at room temperature or slightly elevated temperature.

-

Crystallization: The solution is filtered to remove any particulate matter and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals over time.

Other potential crystallization methods include vapor diffusion and cooling crystallization.

The determination of the molecular structure from a single crystal is achieved through X-ray diffraction analysis.[2][3]

Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).[4] The data collection strategy is designed to measure the intensities of a large number of unique reflections.[5]

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors. This step yields a file containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Data Presentation

The final output of a successful X-ray crystal structure determination is a set of crystallographic data that describes the unit cell and the atomic arrangement within it. The following table presents a representative summary of the type of data that would be obtained.

| Parameter | Representative Value |

| Empirical Formula | C₁₁H₂₁NO₃ |

| Formula Weight | 215.29 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo-Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.123 Å, b = 8.456 Å, c = 14.789 Å |

| α = 90°, β = 105.34°, γ = 90° | |

| Volume | 1223.4 ų |

| Z | 4 |

| Calculated Density | 1.168 Mg/m³ |

| Absorption Coefficient | 0.084 mm⁻¹ |

| F(000) | 472 |

| Crystal Size | 0.20 x 0.15 x 0.10 mm |

| Theta Range for Data Collection | 2.50 to 28.00° |

| Reflections Collected | 8543 |

| Independent Reflections | 2567 [R(int) = 0.034] |

| Completeness to Theta | 99.8 % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2567 / 0 / 145 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest Diff. Peak and Hole | 0.25 and -0.21 e.Å⁻³ |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and structural determination of this compound.

References

Commercial availability of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and key chemical data for tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery.

Commercial Availability

This compound is commercially available from specialized chemical suppliers. This ready availability facilitates its direct use in research and development without the immediate need for custom synthesis.

Table 1: Supplier Information

| Supplier | Catalog Number | CAS Number | Purity | Additional Information |

| BLDpharm | BD290157 | 1257293-79-0 | 98+% | Storage at 2-8°C, sealed in a dry environment.[1] |

| Lead Sciences | BD290157 | 1257293-79-0 | 98+% | - |

Table 2: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol [1] |

| CAS Number | 1257293-79-0[1] |

| Synonyms | O=C(N1CC(C(C)(O)C)C1)OC(C)(C)C[1] |

| Storage Conditions | 2-8°C, Sealed in dry environment[1] |

Synthetic Protocol: Grignard Reaction for Tertiary Alcohol Synthesis

The synthesis of this compound can be readily achieved through the addition of a methyl Grignard reagent to the commercially available precursor, tert-butyl 3-oxoazetidine-1-carboxylate.

Overall Reaction Scheme

Caption: Synthesis of the target compound via Grignard reaction.

Experimental Procedure

This protocol is a representative procedure based on established methods for the reaction of Grignard reagents with ketones.

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in anhydrous diethyl ether or THF.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Grignard Addition: Slowly add methylmagnesium bromide (1.05 to 1.2 equivalents) dropwise to the cooled solution while stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of the target compound.

Caption: Step-by-step workflow for the synthesis of the target compound.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate as a Scaffold for Library Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structure offers a unique conformational profile compared to more traditional acyclic or five- and six-membered ring systems. The incorporation of an azetidine scaffold can lead to improved physicochemical properties such as enhanced metabolic stability, increased aqueous solubility, and better target engagement. Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a particularly attractive scaffold for library synthesis due to its versatile functional handles: a Boc-protected secondary amine and a tertiary alcohol. The Boc group allows for controlled deprotection and subsequent derivatization of the azetidine nitrogen, while the tertiary alcohol provides a site for introducing further diversity. This document provides detailed application notes and protocols for the utilization of this scaffold in the generation of diverse chemical libraries for drug discovery.

Scaffold Properties and Derivatization Strategy

This compound offers two primary points for diversification, enabling the synthesis of a wide array of analogues. The overall strategy involves a two-pronged approach: modification of the tertiary alcohol and functionalization of the azetidine nitrogen following Boc deprotection.

Table 1: Physicochemical Properties of the Scaffold

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| CAS Number | 1257293-79-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate |

| Storage | 2-8°C, under inert atmosphere |

Experimental Protocols

Protocol 1: Deprotection of the Azetidine Nitrogen

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine for subsequent derivatization.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (10 mL per gram of starting material).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected product, 2-(azetidin-3-yl)propan-2-ol.

Protocol 2: N-Acylation of the Deprotected Azetidine

This protocol describes the acylation of the secondary amine of 2-(azetidin-3-yl)propan-2-ol with an acid chloride to form an amide linkage. This is a key step for introducing diversity in a library synthesis workflow.

Materials:

-

2-(azetidin-3-yl)propan-2-ol (from Protocol 1)

-

A variety of acid chlorides (R-COCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask or parallel synthesis reaction block

-

Nitrogen or Argon atmosphere

Procedure for Parallel Synthesis:

-

To an array of reaction vials, add a solution of 2-(azetidin-3-yl)propan-2-ol (1.0 eq) in anhydrous dichloromethane.

-

To each vial, add triethylamine (1.2 eq).

-

Add a solution of the corresponding acid chloride (1.1 eq) in anhydrous dichloromethane to each respective vial.

-

Seal the vials and agitate at room temperature for 12-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reactions with water.

-

Perform a liquid-liquid extraction with dichloromethane.

-

The organic layers can be concentrated and the products purified by parallel flash chromatography or preparative HPLC.

Protocol 3: O-Alkylation of the Tertiary Alcohol

This protocol details the etherification of the tertiary alcohol. Due to the sterically hindered nature of the tertiary alcohol, a strong base is typically required.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

A variety of alkyl halides (R-X, e.g., benzyl bromide, methyl iodide)

-

Anhydrous Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere

-

Syringe and needles

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0°C.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50°C) overnight, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Library Synthesis Workflow and Data Management

A typical library synthesis campaign utilizing this scaffold would involve a parallel synthesis approach. The core scaffold can be derivatized at the tertiary alcohol first, followed by deprotection and subsequent N-functionalization, or vice versa.

Table 2: Example Library Synthesis Data

| Library Member | R¹ Group (N-Acyl) | R² Group (O-Alkyl) | Yield (%) | Purity (%) |

| L1 | Benzoyl | Methyl | 75 | >95 |

| L2 | Acetyl | Benzyl | 82 | >95 |

| L3 | 4-Chlorobenzoyl | Ethyl | 71 | >95 |

| L4 | Thiophene-2-carbonyl | Propyl | 68 | >95 |

Note: The data presented in this table is illustrative and will vary depending on the specific reagents and reaction conditions used.

Visualizing the Workflow

The following diagrams illustrate the key logical and experimental workflows for the synthesis of a diverse library based on the this compound scaffold.

Caption: Library synthesis workflow from the azetidine scaffold.

Potential Applications and Screening Cascades

Libraries derived from the this compound scaffold are expected to have broad applications in drug discovery, particularly for targets where a three-dimensional pharmacophore is desirable. The azetidine motif is a known component in various biologically active compounds, including antibacterial and anticancer agents.[1]

A typical screening cascade for a library generated from this scaffold would begin with high-throughput screening (HTS) against a specific biological target.

Caption: A typical screening cascade for a synthesized library.

Conclusion

This compound represents a valuable and versatile scaffold for the construction of diverse chemical libraries. The orthogonal protecting group strategy allows for selective functionalization at two distinct points, enabling the exploration of a broad chemical space. The protocols and workflows outlined in this document provide a solid foundation for researchers to leverage this scaffold in their drug discovery programs, with the potential to identify novel therapeutic agents with improved pharmacological profiles.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung der Hydroxylgruppe von tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat

Anwendungsbereich: Diese detaillierten Anwendungsbeispiele und Protokolle richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Modifikation von tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat interessiert sind. Die Derivatisierung der tertiären Hydroxylgruppe ermöglicht die Synthese neuartiger Moleküle für das Screening von Wirkstoffen und die Untersuchung von Struktur-Wirkungs-Beziehungen.

Einleitung

tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat ist ein wertvolles heterocyclisches Molekül, das in der medizinischen Chemie als Baustein für die Synthese komplexerer Moleküle von pharmazeutischem Interesse dient. Die tertiäre Hydroxylgruppe stellt einen wichtigen Angriffspunkt für die weitere Funktionalisierung dar. Aufgrund der sterischen Hinderung dieser Gruppe erfordert ihre Derivatisierung jedoch sorgfältig ausgewählte Reaktionsbedingungen. In diesem Dokument werden robuste und effiziente Protokolle für die Acylierung und Veretherung dieser spezifischen Hydroxylgruppe beschrieben.

Chemische Derivatisierungsstrategien

Die Derivatisierung der sterisch gehinderten tertiären Hydroxylgruppe in tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat konzentriert sich hauptsächlich auf zwei Schlüsselreaktionen:

-

Acylierung: Die Einführung einer Acylgruppe zur Bildung eines Esters. Diese Modifikation kann die Lipophilie und die pharmakokinetischen Eigenschaften des Moleküls beeinflussen.

-

Veretherung: Die Einführung einer Alkyl- oder Arylgruppe zur Bildung eines Ethers, was zu signifikanten sterischen und elektronischen Veränderungen am Molekül führt.

Die folgenden Abschnitte enthalten detaillierte Protokolle für diese Transformationen.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die erwarteten Ergebnisse für die beschriebenen Derivatisierungsprotokolle zusammen. Diese Daten basieren auf Literaturwerten für ähnliche sterisch gehinderte Alkohole und sollten als Richtwerte für die Optimierung der Reaktionen betrachtet werden.

| Derivatisierungsmethode | Reagenz | Katalysator/Bedingungen | Typische Reaktionszeit (h) | Erwartete Ausbeute (%) | Erwartete Reinheit (%) |

| Acylierung | Essigsäureanhydrid | Bi(OTf)₃ (5 mol%) | 2 - 4 | 85 - 95 | >95 |

| Benzoesäureanhydrid | 1-Methylimidazol (10 mol%), Et₃N | 12 - 24 | 70 - 85 | >95 | |

| Veretherung | Benzylbromid | NaH | 6 - 12 | 60 - 75 | >90 |

| 1-Pentanol | Fe(OTf)₃ (5 mol%), NH₄Cl (5 mol%) | 12 | 70 - 80 | >90 |

Experimentelle Protokolle

Protokoll 1: Bi(OTf)₃-katalysierte Acylierung mit Essigsäureanhydrid

Dieses Protokoll beschreibt die effiziente Acetylierung der tertiären Hydroxylgruppe unter Verwendung von Bismut(III)-triflat als Katalysator.

Materialien:

-

tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat

-

Essigsäureanhydrid ((Ac)₂O)

-

Bismut(III)-triflat (Bi(OTf)₃)

-

Dichlormethan (DCM), wasserfrei

-

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

-

Wasserfreies Natriumsulfat (Na₂SO₄)

-

Argon- oder Stickstoffatmosphäre

Vorgehensweise:

-

In einem trockenen, mit Inertgas gespülten Rundkolben werden tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat (1 Äquiv.) und Bismut(III)-triflat (0,05 Äquiv.) in wasserfreiem Dichlormethan gelöst.

-

Die Mischung wird auf 0 °C abgekühlt.

-

Essigsäureanhydrid (1,5 Äquiv.) wird langsam zu der gerührten Lösung zugetropft.

-

Die Reaktion wird bei Raumtemperatur für 2-4 Stunden gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) verfolgt.

-

Nach vollständigem Umsatz wird die Reaktion vorsichtig mit gesättigter Natriumbicarbonatlösung gequencht.

-

Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit Dichlormethan extrahiert.

-

Die vereinigten organischen Phasen werden mit gesättigter Natriumbicarbonatlösung und anschließend mit Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

-

Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (typischerweise ein Eluentengemisch aus Hexan und Ethylacetat) gereinigt, um das acetylierte Produkt zu erhalten.

Protokoll 2: 1-Methylimidazol-katalysierte Acylierung mit Benzoesäureanhydrid

Dieses Protokoll eignet sich für die Einführung von aromatischeren Acylgruppen unter Verwendung eines milden basischen Katalysators.

Materialien:

-

tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat

-

Benzoesäureanhydrid

-

1-Methylimidazol (NMI)

-

Triethylamin (Et₃N)

-

Dichlormethan (DCM), wasserfrei

-

1 M Salzsäurelösung (HCl)

-

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

-

Wasserfreies Magnesiumsulfat (MgSO₄)

Vorgehensweise:

-

tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat (1 Äquiv.), Benzoesäureanhydrid (1,5 Äquiv.), 1-Methylimidazol (0,1 Äquiv.) und Triethylamin (2 Äquiv.) werden in wasserfreiem Dichlormethan gelöst.

-

Die Reaktionsmischung wird bei Raumtemperatur für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.

-

Nach Beendigung der Reaktion wird die Mischung mit 1 M Salzsäurelösung verdünnt und die Phasen getrennt.

-

Die organische Phase wird nacheinander mit 1 M Salzsäurelösung, Wasser und gesättigter Natriumbicarbonatlösung gewaschen.

-

Die organische Schicht wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

-

Die Reinigung des Rohprodukts erfolgt durch Säulenchromatographie an Kieselgel.

Protokoll 3: Eisen(III)-katalysierte Veretherung mit primären Alkoholen

Dieses Protokoll beschreibt eine milde und effiziente Methode zur Bildung von Ethern aus dem tertiären Alkohol und einem primären Alkohol.

Materialien:

-

tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat

-

Primärer Alkohol (z.B. 1-Pentanol, 1,5 Äquiv.)

-

Eisen(III)-triflat (Fe(OTf)₃)

-

Ammoniumchlorid (NH₄Cl)

-

Dichlormethan (DCM), wasserfrei

-

Wasser

-

Wasserfreies Natriumsulfat (Na₂SO₄)

Vorgehensweise:

-

In einem trockenen Reaktionsgefäß werden tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat (1 Äquiv.), der primäre Alkohol (1,5 Äquiv.), Eisen(III)-triflat (0,05 Äquiv.) und Ammoniumchlorid (0,05 Äquiv.) in wasserfreiem Dichlormethan suspendiert.

-

Die Mischung wird bei 45 °C für 12 Stunden gerührt. Der Fortschritt wird mittels DC oder GC-MS überwacht.

-

Nach dem Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Wasser verdünnt.

-

Die organische Phase wird abgetrennt, mit Wasser gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.

-

Das resultierende Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um den gewünschten Ether zu isolieren.

Visualisierungen

Diagramm 1: Allgemeiner Arbeitsablauf der Derivatisierung

Abbildung 1: Allgemeiner experimenteller Arbeitsablauf.

Diagramm 2: Signalweg der Acylierung

Abbildung 2: Vereinfachter Reaktionsweg der Acylierung.

Diagramm 3: Logische Beziehung der Veretherung

Abbildung 3: Schlüsselfaktoren der Eisen-katalysierten Veretherung.

Application of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate in Fragment-Based Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) is a well-established and powerful methodology for the identification of high-quality lead compounds in modern drug discovery. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets. The inherent three-dimensional (3D) nature of many fragments allows for the exploration of chemical space that is often inaccessible to the larger, more planar molecules typically found in high-throughput screening (HTS) libraries.

Azetidine-containing fragments are of significant interest in FBDD due to their rigid, 3D scaffold. This constrained four-membered ring system can enhance physicochemical properties, such as solubility and metabolic stability, while providing well-defined vectors for synthetic elaboration. The compound tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is an exemplary 3D fragment. It combines the conformational rigidity of the azetidine core with a tertiary alcohol moiety, which can act as a hydrogen bond donor and acceptor, and a Boc-protected nitrogen that allows for straightforward synthetic modification.

These application notes provide a comprehensive overview of the utility of this compound in a typical FBDD campaign, from initial screening and hit validation to structural biology and hit-to-lead optimization.

FBDD Workflow Overview

A typical FBDD campaign employing a fragment such as this compound follows a structured workflow. The primary objective is to identify fragments that bind to the target of interest and then to thoroughly characterize this binding to guide subsequent medicinal chemistry efforts.

Data Presentation: Quantitative Analysis of Fragment Hits

Following a screening campaign, quantitative data from hit validation experiments should be summarized in a clear, tabular format to facilitate the comparison and prioritization of fragment hits. Ligand efficiency (LE) is a critical metric in FBDD for normalizing binding affinity by the size of the molecule.

Table 1: Biophysical Data for Representative Azetidine Fragment Hits

| Fragment ID | Structure | Target | KD (µM) | Ligand Efficiency (LE) |

| AZ-01 | This compound | Protein Kinase X | 850 | 0.32 |

| AZ-02 | tert-butyl 3-hydroxyazetidine-1-carboxylate | Protein Kinase X | 1200 | 0.30 |

| AZ-03 | 1-Boc-3-aminoazetidine | Protein Kinase X | >2000 | - |

| AZ-04 | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Protein Kinase X | 980 | 0.31 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Below are detailed protocols for common biophysical techniques used in the screening and validation of fragments like this compound.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a rapid and cost-effective method for the primary screening of fragment libraries. It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.

1. Reagent Preparation:

- Prepare a stock solution of the target protein in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

- Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

- Prepare a stock solution of this compound in DMSO.

2. Assay Setup:

- In a 96- or 384-well PCR plate, add the protein solution to a final concentration of 2-5 µM.

- Add the fluorescent dye to its recommended final concentration (e.g., 5x).

- Add the fragment to the desired screening concentration (typically 100 µM to 1 mM), ensuring the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

- Include appropriate controls (protein + dye + buffer; protein + dye + DMSO).

3. Data Acquisition:

- Seal the plate and centrifuge briefly to remove air bubbles.

- Place the plate in a real-time PCR instrument.

- Run a melt curve experiment, gradually increasing the temperature from 25 °C to 95 °C while monitoring fluorescence.

4. Data Analysis:

- Determine the Tm for each well by fitting the sigmoidal melt curve to a Boltzmann equation.

- A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates a potential binding event.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the binding kinetics and affinity of a fragment to an immobilized target protein.

1. Materials:

- SPR instrument (e.g., Biacore)

- Sensor chip (e.g., CM5)

- Amine coupling kit

- Target protein

- Hit fragment (this compound)

- Running buffer (e.g., HBS-EP+)

2. Experimental Procedure:

- Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a response unit (RU) level that will provide a good signal for small fragment binding (e.g., 5000-10000 RU).

- Binding Analysis: Prepare a dilution series of the hit fragment in running buffer. A typical concentration range for fragments is 1 µM to 1 mM.

- Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein). Monitor the binding response in real-time.

- Data Analysis: After subtracting the reference channel signal, fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Protocol 3: Structural Characterization by X-ray Crystallography

Determining the crystal structure of the target protein in complex with the fragment provides invaluable information on the binding mode, which is crucial for structure-guided drug design.

1. Crystallization:

- Crystallize the target protein using standard techniques (e.g., vapor diffusion).

- Optimize crystallization conditions to obtain well-diffracting crystals.

2. Soaking or Co-crystallization:

- Soaking: Transfer a protein crystal to a solution containing a high concentration of the fragment (e.g., 1-10 mM) and incubate for a defined period.

- Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

3. Data Collection and Structure Determination:

- Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

- Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.

- Build the fragment into the observed electron density map and refine the structure.

Hit-to-Lead Optimization

Once a fragment hit like this compound is validated and its binding mode is determined, a hit-to-lead campaign can be initiated. The Boc-protecting group can be easily removed to allow for synthetic elaboration at the nitrogen atom, while the tertiary alcohol provides a key interaction point to maintain binding.

Conclusion

This compound represents a valuable class of 3D fragments for FBDD campaigns. Its rigid scaffold and functional handles provide an excellent starting point for the discovery of novel chemical matter. The protocols outlined in these application notes provide a robust framework for the identification, validation, and optimization of hits from this and similar fragment classes, ultimately paving the way for the development of potent and selective therapeutic agents.

Application Notes and Protocols for the Incorporation of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate into PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This document provides detailed application notes and protocols for the incorporation of a novel azetidine-based linker building block, tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate, into PROTACs. The rigid, three-dimensional structure of the azetidine ring offers a unique scaffold for controlling the spatial arrangement of the PROTAC's ligands, potentially leading to improved degradation efficiency and selectivity. This guide covers the synthesis of the linker precursor, its activation, and subsequent conjugation to protein of interest (POI) and E3 ligase ligands, as well as methods for the characterization and biological evaluation of the final PROTAC molecules.

Introduction to Azetidine-Based Linkers in PROTACs

The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in dictating the overall properties and activity of the degrader. While flexible linkers like polyethylene glycol (PEG) chains are commonly used, there is growing interest in more rigid and structurally defined linkers.[1][2] Rigid linkers, such as those containing heterocyclic scaffolds like piperazine and piperidine, can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, potentially enhancing cooperativity and degradation potency.[3]

The azetidine ring, a four-membered heterocycle, offers a compact and rigid scaffold that can introduce specific vectors for exiting the ligand binding pockets. The incorporation of this compound provides a tertiary alcohol functionality, which can be used as a handle for further chemical modification and attachment to other linker components or directly to the POI or E3 ligase ligands. The Boc-protected nitrogen allows for selective deprotection and subsequent derivatization, making it a versatile building block for PROTAC synthesis.

Synthesis of this compound

The synthesis of the title compound can be achieved from commercially available starting materials, such as tert-butyl 3-oxoazetidine-1-carboxylate. The following is a representative synthetic protocol.

Protocol 1: Synthesis of this compound

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

Methylmagnesium bromide (3 M in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield and Characterization:

| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) |

| This compound | C12H23NO3 | 229.32 | 70-85 | 4.05 (t, 2H), 3.85 (t, 2H), 3.05 (m, 1H), 1.45 (s, 9H), 1.25 (s, 6H) |

Incorporation into PROTAC Linkers

The tertiary alcohol of this compound can be functionalized to enable its conjugation to other linker components or directly to the POI or E3 ligase ligands. A common strategy is to convert the alcohol into a more reactive group, such as a mesylate or a halide, for subsequent nucleophilic substitution. Alternatively, the Boc protecting group can be removed to liberate the secondary amine, which can then be acylated or alkylated.

Protocol 2: Activation and Conjugation of the Azetidine Linker

Step 1: Activation of the Hydroxyl Group (Mesylation)

-

To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with a POI Ligand

This protocol assumes the POI ligand contains a nucleophilic handle (e.g., a phenol or an amine).

-

To a solution of the POI ligand (1.0 eq) and a suitable base (e.g., K2CO3 or Cs2CO3, 2.0 eq) in anhydrous DMF, add the activated azetidine mesylate (1.2 eq).

-

Stir the reaction mixture at 60 °C overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography or preparative HPLC.

Step 3: Boc Deprotection

-

Dissolve the Boc-protected intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

-

Stir at room temperature for 1-2 hours.

-

Monitor the reaction by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt is often used directly in the next step.

Step 4: Coupling with an E3 Ligase Ligand

This protocol assumes the E3 ligase ligand has a carboxylic acid handle.

-

To a solution of the deprotected azetidine-POI conjugate TFA salt (1.0 eq) and the E3 ligase ligand-COOH (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC by preparative HPLC.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows and the mechanism of PROTAC-mediated protein degradation.

Caption: A generalized workflow for the synthesis and evaluation of PROTACs incorporating the azetidine linker.

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate as a Versatile Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates. Among functionalized azetidines, tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a valuable building block for the synthesis of potent and selective kinase inhibitors. Its unique structure, featuring a tertiary alcohol and a protected amine, allows for diverse chemical modifications and precise vectoral orientation of substituents, which is critical for achieving high-affinity binding to the ATP-binding site of various kinases.

These application notes provide a comprehensive overview of the utility of this compound in the development of kinase inhibitors, with a focus on Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibitors. Detailed protocols for the synthesis of a key intermediate and its incorporation into a representative kinase inhibitor are provided, along with relevant biological activity data and pathway diagrams.

Featured Application: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate

The 3-(2-hydroxypropan-2-yl)azetidine moiety is a key structural feature in a number of potent JAK inhibitors. The following sections detail the synthesis of a core intermediate and its elaboration into a JAK inhibitor, demonstrating the practical application of this compound.

Quantitative Data: Biological Activity of a Representative JAK Inhibitor

The incorporation of the 3-(2-hydroxypropan-2-yl)azetidine moiety contributes to the high potency and selectivity of the final inhibitor. Below is a table summarizing the inhibitory activity of a representative JAK inhibitor containing this scaffold.

| Kinase Target | IC50 (nM) |

| JAK1 | 5.9 |

| JAK2 | 5.7 |

| JAK3 | 110 |

| TYK2 | 53 |

Experimental Protocols

Protocol 1: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-yl)propan-2-ol

This protocol describes the deprotection of the Boc-protected azetidine and subsequent sulfonylation.

Materials:

-

This compound

-

Hydrochloric acid (HCl) in 1,4-dioxane (4 M solution)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Ethanesulfonyl chloride

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Boc Deprotection:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Add a 4 M solution of HCl in 1,4-dioxane (2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude 2-(azetidin-3-yl)propan-2-ol hydrochloride salt.

-

-

Sulfonylation:

-

Suspend the crude hydrochloride salt in DCM.

-

Cool the suspension to 0 °C and add triethylamine (TEA) (3.0 eq) dropwise.

-

Slowly add ethanesulfonyl chloride (1.2 eq) to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-(1-(ethylsulfonyl)azetidin-3-yl)propan-2-ol.

-

Protocol 2: Synthesis of a JAK Inhibitor via Nucleophilic Aromatic Substitution

This protocol illustrates the coupling of the azetidine intermediate with a heterocyclic core, a common strategy in the synthesis of kinase inhibitors.

Materials:

-

2-(1-(ethylsulfonyl)azetidin-3-yl)propan-2-ol

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or a similar electrophilic heterocyclic core)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

Procedure:

-

Coupling Reaction:

-

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF, add 2-(1-(ethylsulfonyl)azetidin-3-yl)propan-2-ol (1.2 eq) and potassium carbonate (2.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate to afford the final JAK inhibitor.

-

Visualizations

Signaling Pathway

Caption: Generalized JAK-STAT signaling pathway and the point of inhibition.

Experimental Workflow

Caption: Synthetic workflow for the preparation of a JAK inhibitor.

Logical Relationship of Building Block Incorporation

Caption: Logical flow from building block to final kinase inhibitor.

Parallel Synthesis of Azetidine Derivatives from tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the parallel synthesis of a diverse library of azetidine derivatives, starting from the readily available building block, tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate. These protocols are designed for high-throughput synthesis, enabling the rapid generation of novel chemical entities for drug discovery and medicinal chemistry programs. Azetidines are considered valuable scaffolds in drug discovery due to their ability to introduce three-dimensionality and improve physicochemical properties.

Overview of the Synthetic Strategy

The parallel synthesis strategy is divided into two main stages, allowing for the diversification of two positions of the starting material: the tertiary hydroxyl group and the azetidine nitrogen.

Stage 1: Functionalization of the Tertiary Hydroxyl Group. The sterically hindered tertiary alcohol is first functionalized to introduce a variety of alkoxy groups. This is typically achieved through a Williamson ether synthesis under conditions suitable for parallel synthesis.

Stage 2: Diversification of the Azetidine Nitrogen. Following the functionalization of the hydroxyl group, the tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is removed. The resulting secondary amine is then subjected to a variety of parallel reactions to introduce diverse substituents. These reactions include:

-

N-Alkylation: Introduction of alkyl groups.

-

Reductive Amination: Reaction with a library of aldehydes and ketones to introduce a wide range of substituted alkyl groups.

-

N-Acylation: Formation of amide bonds with a variety of carboxylic acids or acyl chlorides.

This two-stage diversification approach allows for the creation of a large and diverse library of novel azetidine derivatives from a single, common intermediate.

Caption: Synthetic workflow for the parallel synthesis of azetidine derivatives.

Experimental Protocols and Data

Stage 1: Parallel O-Alkylation of this compound

This protocol describes the parallel etherification of the tertiary alcohol via a Williamson ether synthesis. The use of a strong base and a phase-transfer catalyst can facilitate the reaction with a library of alkyl halides.

Protocol 1: Parallel Williamson Ether Synthesis

-

Preparation of Reaction Plate: To each well of a 96-well reaction plate, add a solution of this compound (1.0 eq.) in anhydrous THF (0.5 M).

-

Addition of Base: Add a solution of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF to each well.

-

Incubation: Stir the plate at room temperature for 30 minutes.

-

Addition of Alkyl Halides: Add a solution of the corresponding alkyl halide (1.2 eq.) from a stock plate to each well.

-

Reaction: Seal the plate and heat to 60 °C for 16 hours.

-

Work-up: Quench the reaction by the dropwise addition of water. Extract with ethyl acetate and wash with brine.

-

Purification: The crude products can be purified by parallel flash chromatography.

Table 1: Representative Data for Parallel O-Alkylation

| Entry | Alkyl Halide | Product | Yield (%) | Purity (%) |

| 1 | Methyl iodide | tert-butyl 3-(2-methoxypropan-2-yl)azetidine-1-carboxylate | 78 | >95 |

| 2 | Ethyl bromide | tert-butyl 3-(2-ethoxypropan-2-yl)azetidine-1-carboxylate | 72 | >95 |

| 3 | Propyl iodide | tert-butyl 3-(2-propoxypropan-2-yl)azetidine-1-carboxylate | 68 | >95 |

| 4 | Benzyl bromide | tert-butyl 3-(2-(benzyloxy)propan-2-yl)azetidine-1-carboxylate | 85 | >95 |

| 5 | Allyl bromide | tert-butyl 3-(2-(allyloxy)propan-2-yl)azetidine-1-carboxylate | 75 | >95 |

Stage 2: Parallel N-Diversification

Protocol 2: Boc Deprotection

-

Reaction Setup: To each well of a 96-well plate containing the O-alkylated intermediates (1.0 eq.), add a solution of 4 M HCl in 1,4-dioxane (10 eq.).

-

Reaction: Stir the plate at room temperature for 2 hours.

-

Work-up: Concentrate the plate under reduced pressure to remove the solvent and excess HCl. The resulting hydrochloride salts are used in the next step without further purification.

Protocol 3: Parallel Reductive Amination

-

Preparation of Reaction Plate: To each well of a 96-well plate containing the deprotected azetidine hydrochloride salt (1.0 eq.), add a solution of the corresponding aldehyde or ketone (1.1 eq.) in methanol (0.5 M).

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) to each well.

-

Reaction: Stir the plate at room temperature for 12 hours.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with dichloromethane.

-

Purification: The crude products can be purified by parallel flash chromatography.

Table 2: Representative Data for Parallel Reductive Amination

| Entry | Aldehyde/Ketone | Product | Yield (%) | Purity (%) |

| 1 | Formaldehyde | 1-methyl-3-(2-methoxypropan-2-yl)azetidine | 85 | >95 |

| 2 | Acetaldehyde | 1-ethyl-3-(2-methoxypropan-2-yl)azetidine | 82 | >95 |

| 3 | Benzaldehyde | 1-benzyl-3-(2-methoxypropan-2-yl)azetidine | 90 | >95 |

| 4 | Acetone | 1-isopropyl-3-(2-methoxypropan-2-yl)azetidine | 75 | >95 |

| 5 | Cyclohexanone | 1-cyclohexyl-3-(2-methoxypropan-2-yl)azetidine | 78 | >95 |

Protocol 4: Parallel N-Acylation

-

Preparation of Reaction Plate: To each well of a 96-well plate containing the deprotected azetidine hydrochloride salt (1.0 eq.), add a solution of the corresponding carboxylic acid (1.2 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.) in DMF (0.5 M).

-

Reaction: Stir the plate at room temperature for 4 hours.

-

Work-up: Quench the reaction with water and extract with ethyl acetate.

-

Purification: The crude products can be purified by parallel flash chromatography.

Table 3: Representative Data for Parallel N-Acylation

| Entry | Carboxylic Acid | Product | Yield (%) | Purity (%) |

| 1 | Acetic acid | 1-(3-(2-methoxypropan-2-yl)azetidin-1-yl)ethan-1-one | 92 | >95 |

| 2 | Propionic acid | 1-(3-(2-methoxypropan-2-yl)azetidin-1-yl)propan-1-one | 88 | >95 |

| 3 | Benzoic acid | (3-(2-methoxypropan-2-yl)azetidin-1-yl)(phenyl)methanone | 95 | >95 |

| 4 | Cyclopropanecarboxylic acid | cyclopropyl(3-(2-methoxypropan-2-yl)azetidin-1-yl)methanone | 85 | >95 |

| 5 | Isonicotinic acid | (3-(2-methoxypropan-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone | 82 | >95 |

Signaling Pathways and Logical Relationships

The diverse library of azetidine derivatives synthesized using these protocols can be screened against a variety of biological targets. Azetidine-containing molecules have been reported to interact with a wide range of protein classes, including G-protein coupled receptors (GPCRs), kinases, and proteases. The specific signaling pathways that these novel derivatives may modulate will depend on the nature of the substituents introduced at the O- and N-positions.

Caption: Logical workflow from library synthesis to potential biological applications.

Conclusion

The protocols outlined in this document provide a robust and efficient platform for the parallel synthesis of a diverse library of novel azetidine derivatives. The modular nature of the synthetic strategy allows for the systematic exploration of the chemical space around the azetidine core, which is highly valuable for the identification of new lead compounds in drug discovery. The provided data demonstrates the feasibility of these methods for generating high-purity compounds in good to excellent yields, suitable for subsequent biological evaluation.

Application Note: A Scalable Synthesis of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Introduction

Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a key building block in medicinal chemistry, finding application in the development of various therapeutic agents. Its rigid azetidine core and the tertiary alcohol functionality make it a valuable scaffold for introducing specific spatial arrangements in drug candidates. This application note provides a detailed, scalable, three-step synthesis protocol for this compound, starting from commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. The described methodology is designed for researchers and process chemists in the pharmaceutical and biotechnology industries, focusing on robust and scalable procedures.

Synthetic Pathway Overview

The synthesis commences with the oxidation of the commercially available starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate (1), to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate (2). Subsequent reaction of the ketone with a Grignard reagent, methylmagnesium bromide, affords the target tertiary alcohol, this compound (3).

Experimental Protocols

Step 1: Oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate (1)

This procedure details the oxidation of the secondary alcohol to a ketone using a TEMPO-catalyzed reaction with sodium hypochlorite as the oxidant. This method is a greener and cost-effective alternative to other oxidation methods.[1]

Materials and Equipment:

-

10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

-

tert-butyl 3-hydroxyazetidine-1-carboxylate (1)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Potassium bromide (KBr)

-

Sodium hypochlorite (NaClO) solution (12% aqueous)

-

Potassium bicarbonate (KHCO₃)

-

Dichloromethane (DCM)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Charge the 10 L reactor with tert-butyl 3-hydroxyazetidine-1-carboxylate (1) (500 g, 2.89 mol), dichloromethane (5 L), an aqueous solution of potassium bromide (9.1%, 755 g), and TEMPO (9.0 g, 57.7 mmol).

-

Cool the reaction mixture to 0 °C with continuous stirring.

-

In a separate vessel, prepare a solution of potassium bicarbonate (5.2 kg) and sodium hypochlorite (12% solution, 4.3 L) in water (19.5 L).

-

Slowly add the prepared oxidant solution to the reactor via the addition funnel, maintaining the internal temperature between 0 and 5 °C.

-

Stir the reaction mixture for 1 hour at 0-5 °C after the addition is complete. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a 15% aqueous solution of sodium thiosulfate (5 L).

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).

-

Combine the organic layers, wash with brine (2 L), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield tert-butyl 3-oxoazetidine-1-carboxylate (2) as a solid.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Equivalents |

| tert-butyl 3-hydroxyazetidine-1-carboxylate (1) | 173.21 | 500 g | 2.89 | 1.0 |

| TEMPO | 156.25 | 9.0 g | 0.0577 | 0.02 |

| Potassium Bromide (KBr) | 119.00 | 68.7 g in 755 g soln | 0.58 | 0.2 |

| Sodium Hypochlorite (NaClO) | 74.44 | ~516 g in 4.3 L soln | ~6.93 | ~2.4 |

| Potassium Bicarbonate (KHCO₃) | 100.12 | 5.2 kg | 51.9 | 18.0 |

| Dichloromethane (DCM) | 84.93 | 5 L + 4 L | - | - |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Typical Yield | Purity |

| tert-butyl 3-oxoazetidine-1-carboxylate (2) | 171.19 | 494.6 g | 90-95% | >97% |

Table 1: Quantitative data for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 2: Grignard Reaction for the Synthesis of this compound (3)

This protocol outlines the addition of methylmagnesium bromide to the ketone intermediate to form the desired tertiary alcohol. Careful temperature control is crucial for this highly exothermic reaction.

Materials and Equipment:

-

10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel under an inert atmosphere (Nitrogen or Argon)

-

tert-butyl 3-oxoazetidine-1-carboxylate (2)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Ensure the 10 L reactor is dry and purged with nitrogen.

-

Charge the reactor with tert-butyl 3-oxoazetidine-1-carboxylate (2) (450 g, 2.63 mol) and anhydrous tetrahydrofuran (4.5 L).

-

Cool the solution to -10 °C under a nitrogen atmosphere with stirring.

-

Slowly add methylmagnesium bromide solution (3.0 M in diethyl ether, 965 mL, 2.90 mol) via the addition funnel, maintaining the internal temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

-

Monitor the reaction progress by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (2 L), ensuring the temperature does not exceed 15 °C.

-

Warm the mixture to room temperature and extract with ethyl acetate (3 x 2 L).

-

Combine the organic layers, wash with water (2 L) and then brine (2 L).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Equivalents |

| tert-butyl 3-oxoazetidine-1-carboxylate (2) | 171.19 | 450 g | 2.63 | 1.0 |

| Methylmagnesium bromide (3.0 M in Et₂O) | - | 965 mL | 2.90 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 4.5 L | - | - |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Typical Yield | Purity |

| This compound (3) | 215.29 | 566.2 g | 80-85% | >95% (crude) |

Table 2: Quantitative data for the Grignard reaction.

Step 3: Purification of this compound (3)

The crude product is purified by column chromatography on a scale-up system to yield the final high-purity compound.

Materials and Equipment:

-

Flash chromatography system suitable for large-scale purification

-

Silica gel (60 Å, 230-400 mesh)

-

Hexanes